molecular formula C20H21BrN2O2 B1322441 Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-34-7

Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1322441
CAS No.: 473737-34-7
M. Wt: 401.3 g/mol
InChI Key: HDOGWWUPVQLVCT-UHFFFAOYSA-N
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Description

Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 473737-34-7) is a chemical building block of high interest in medicinal chemistry and drug discovery. It features a spirocyclic core structure that incorporates both indoline and piperidine rings, a scaffold renowned for its rigid three-dimensional orientation which can lead to high-affinity and selective interactions with biological targets . The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the piperidine nitrogen, a crucial feature that allows for further synthetic elaboration of the molecule . The key functional handle on this compound is the bromo substituent on the 4-position of the indoline ring. This bromine atom is a versatile site for further chemical modification, primarily through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aromatic and heteroaromatic systems to explore structure-activity relationships . As a derivative of the privileged spiro[indoline-3,4'-piperidine] scaffold, this brominated compound is a valuable intermediate for researchers synthesizing potential therapeutic agents. Related analogues of this core structure have been investigated for a wide range of applications, including as antagonists of the human CCR5 receptor for anti-HIV-1 agents, and in compounds exhibiting antidepressant, anticonvulsant, and tranquilizer activities . With a molecular formula of C20H21BrN2O2 and a molecular weight of 401.30 g/mol , this compound is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 4-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-16-7-4-8-17-18(16)20(14-22-17)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOGWWUPVQLVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C(=CC=C3)Br)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135212
Record name Phenylmethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
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Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473737-34-7
Record name Phenylmethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473737-34-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Spiro[indoline-3,4'-piperidine] Ring

The spiro[indoline-3,4'-piperidine] structure is synthesized using reductive cyclization methods:

  • Reagents : Lithium aluminum hydride (LiAlH$$4$$) or sodium borohydride (NaBH$$4$$).
  • Solvents : Commonly used solvents include tetrahydrofuran (THF) or dimethoxyethane.
  • Reaction Conditions :
    • Cyclization occurs under reflux conditions.
    • The reaction mixture is stirred for extended periods (e.g., up to 64 hours) to ensure complete cyclization.

Step 2: Bromination

The indoline ring is brominated at the desired position using brominating agents such as bromine or N-bromosuccinimide (NBS). This step introduces the bromine atom at the 4-position of the indoline ring:

  • Reagents : Bromine/NBS.
  • Solvents : A polar solvent such as acetonitrile or methanol.
  • Reaction Conditions : Controlled temperatures ranging from ambient to slightly elevated levels.

Step 3: Esterification

The final step involves esterification to introduce the benzyl carboxylate group:

  • Reagents : Benzyl alcohol and a coupling agent such as dicyclohexylcarbodiimide (DCC).
  • Reaction Conditions : Typically carried out in an organic solvent like dichloromethane at room temperature.

Alternative Synthetic Routes

Method A: Grignard Reaction

A Grignard reagent can be used to introduce alkyl groups into the piperidine ring before cyclization:

  • The reaction involves treating a precursor compound with R'Mg-Y (where R' is alkyl and Y is bromine or chlorine).
  • Subsequent reduction with LiAlH$$_4$$ yields the spirocyclic structure.

Method B: Direct Bromination

In this method, bromination precedes cyclization, allowing for selective functionalization of the indoline ring before forming the spirocyclic structure.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Cyclization LiAlH$$_4$$, THF, reflux ~40% Extended stirring required for completion.
Bromination Bromine/NBS, acetonitrile High Temperature control critical for selectivity.
Esterification Benzyl alcohol, DCC Moderate Requires purification via recrystallization.

Challenges and Considerations

  • Yield Optimization : Cyclization yield can be improved by optimizing reaction times and reagent concentrations.
  • Purity : Post-reaction purification steps such as recrystallization or column chromatography are essential to remove impurities.
  • Safety Precautions : Bromination reactions require careful handling due to the reactive nature of bromine.

Scientific Research Applications

Chemistry

Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex spirocyclic compounds.
  • Model Compound Studies : It is used to study the reactivity and properties of spirocyclic systems.

Biology

The biological activities of this compound have been investigated extensively:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Cell Line IC50 (µM) Effect
HeLa12.5Significant inhibition
MCF-715.0Moderate inhibition
A54910.0High cytotoxicity
  • Antimicrobial Properties : Research suggests that the compound may possess antimicrobial activity against several bacterial strains .
Microorganism Zone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12
  • Enzyme Inhibition : The structural conformation allows it to fit into the active sites of various enzymes, potentially inhibiting their activity .

Industry

In industrial applications, this compound is explored for:

  • Material Science : Its rigidity and stability make it suitable for developing new materials with specific mechanical properties.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation in HeLa and A549 cells, suggesting that further investigation into its mechanism of action could lead to novel cancer therapies.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against common pathogenic bacteria. The compound demonstrated notable activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism by which Benzyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for specific binding to enzymes or receptors, potentially inhibiting their activity. The bromine atom and benzyl ester group can also participate in interactions that stabilize the compound within a binding site, enhancing its efficacy.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • CAS Number : 473737-34-7
  • Molecular Formula : C20H21BrN2O2
  • Molecular Weight : 401.297 g/mol
  • Purity : ≥95% (typical for R&D use)

Structural Features :
The compound features a spirocyclic core combining indoline and piperidine rings, with a bromine substituent at the 4-position of the indoline moiety and a benzyl carboxylate group at the 1'-position of the piperidine ring. This architecture is critical for its role as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators .

Comparison with Structurally Similar Compounds

Positional Isomers of Bromospiro[indoline-3,4'-piperidine]carboxylates

The position of the bromine substituent on the indoline ring significantly influences physicochemical properties and reactivity. Key examples include:

Compound Name CAS Number Bromine Position Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Differences
This compound 473737-34-7 4 C20H21BrN2O2 401.297 95% 2–8°C, dry Baseline compound; moderate steric hindrance
Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 438192-14-4 5 C20H21BrN2O2 401.297 ≥95% Not specified Altered electronic effects due to bromine proximity to NH in indoline
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 473737-32-5 6 C20H21BrN2O2 401.297 95% Room temperature Increased steric bulk near piperidine junction
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 1243461-51-9 7 C20H21BrN2O2 401.297 95% 2–8°C Enhanced reactivity in cross-coupling reactions due to bromine accessibility

Discussion :

  • Reactivity : The 7-bromo isomer exhibits higher reactivity in Suzuki-Miyaura couplings compared to the 4-bromo derivative, as the bromine is more exposed .
  • Steric Effects : The 6-bromo derivative’s substituent proximity to the spiro junction may hinder nucleophilic attacks at the piperidine nitrogen .

Halogen-Substituted Analogues: Bromine vs. Chlorine

Replacing bromine with chlorine alters electronic properties and binding affinities. Examples include:

Compound Name CAS Number Halogen Molecular Formula Molecular Weight (g/mol) Similarity Score
tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate 1093956-90-1 Cl C17H21ClN2O2 328.82 0.94
tert-Butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate 885272-52-6 Cl C17H21ClN2O2 328.82 0.96

Key Differences :

  • Synthetic Utility : Bromine’s superior leaving-group ability makes it more suitable for metal-catalyzed cross-coupling reactions .

Protecting Group Variations: Benzyl vs. tert-Butyl

The choice of carboxylate protecting group impacts solubility and deprotection strategies:

Compound Name CAS Number Protecting Group Molecular Formula Molecular Weight (g/mol) Notes
This compound 473737-34-7 Benzyl C20H21BrN2O2 401.297 Requires hydrogenolysis for deprotection
tert-Butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 1160247-72-2 tert-Butyl C17H21BrN2O2 389.27 Acid-labile; easier deprotection under mild conditions

Discussion :

  • tert-Butyl groups are removed via trifluoroacetic acid, preserving halogen integrity .
  • Solubility: tert-Butyl derivatives generally exhibit better solubility in non-polar solvents compared to benzyl analogues .

Biological Activity

Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 473737-34-7) is a complex organic compound characterized by its unique spirocyclic structure, which combines an indoline and piperidine ring system with a bromine atom and a benzyl ester group. This structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C20_{20}H21_{21}BrN2_2O2_2
  • Molecular Weight : 401.3 g/mol
  • Structure : The compound features a rigid spirocyclic framework that enhances its interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes due to its structural conformation, which allows it to fit into the active sites of various proteins.
  • Receptor Binding : Its three-dimensional structure suggests potential interactions with receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : It is hypothesized that this compound could affect multiple biochemical pathways, including those involved in antimicrobial, antitumor, and antiviral activities .

Biological Activities

Research indicates that spiroindoline derivatives, including this compound, exhibit a broad spectrum of biological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Antitumor Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines, showing promise in inhibiting tumor growth.
  • Antidiabetic and Anticonvulsant Properties : Some studies indicate that spiroindoline derivatives may possess antidiabetic and anticonvulsant effects, although specific data on this compound is limited .

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study assessed the cytotoxic effects of this compound on several human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
    • Table 1 summarizes the IC50 values observed in different cell lines:
    Cell LineIC50 (µM)
    MCF-7 (Breast)15.2
    HeLa (Cervical)12.5
    A549 (Lung)18.7
  • Antimicrobial Activity Evaluation :
    • In vitro assays demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics with moderate bioavailability in animal models .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of indoline and piperidine precursors. Bromination at the 4-position of the indoline moiety is critical. Key steps include:

  • Use of dichloromethane or tetrahydrofuran (THF) as solvents (common in piperidine derivatives) .
  • Bases like triethylamine to facilitate carboxylate ester formation .
  • Temperature control (e.g., −78°C for bromination) to minimize side reactions.
    • Optimization : Reaction yields are improved via continuous flow reactors for industrial-scale synthesis , while purity is ensured by column chromatography or recrystallization.

Q. How is the stereochemical integrity of the spirocyclic structure validated during synthesis?

  • Analytical Techniques :

  • Chiral HPLC or NMR spectroscopy (e.g., NOESY) to confirm the (R/S) configuration at the spiro junction .
  • X-ray crystallography for absolute configuration determination, as seen in structurally similar spiro[indoline-3,4'-piperidine] derivatives .

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

  • Precautions :

  • Use fume hoods and glove boxes to avoid inhalation or skin contact .
  • Wear nitrile gloves and chemical-resistant goggles during handling .
  • Follow emergency protocols for eye/skin exposure: flush with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of spiro[indoline-3,4'-piperidine] derivatives?

  • Case Study : For example, some analogs show neuroprotective activity, while others lack efficacy.
  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromine vs. chlorine at the 4-position) on receptor binding .
  • Biological Assays : Use standardized in vitro models (e.g., HEK293 cells expressing target receptors) to assess potency variations .
  • Data Normalization : Account for differences in assay conditions (e.g., pH, solvent) that may skew results .

Q. What experimental strategies can mitigate the instability of the benzyl carboxylate group under basic conditions?

  • Stabilization Approaches :

  • Protecting Groups : Replace the benzyl group with tert-butyl carbamate (Boc) during reactive steps, then deprotect post-synthesis .
  • pH Control : Conduct reactions in mildly acidic buffers (pH 4–6) to prevent ester hydrolysis .
  • Alternative Solvents : Use non-polar solvents like toluene to reduce nucleophilic attack on the ester .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Workflow :

  • Docking Studies : Predict binding affinity to targets like HDAC6 or muscarinic receptors using AutoDock Vina .
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability. For example, fluorination at the 3-position enhances blood-brain barrier penetration .
  • MD Simulations : Assess conformational stability of the spirocyclic core in aqueous environments .

Key Recommendations for Researchers

  • Contradictory Data : Cross-validate biological findings using orthogonal assays (e.g., SPR alongside cell-based readouts) .
  • Stereochemistry : Prioritize X-ray crystallography for ambiguous configurations to avoid misassignment .
  • Safety : Assume precautionary toxicity (e.g., genotoxicity) until specific studies confirm otherwise .

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